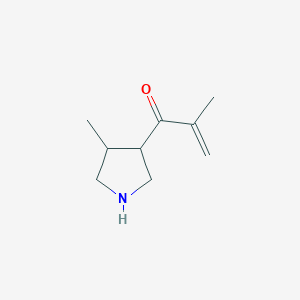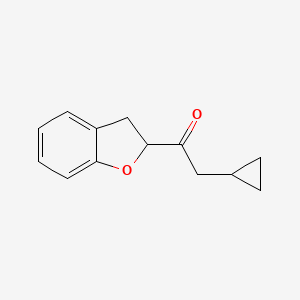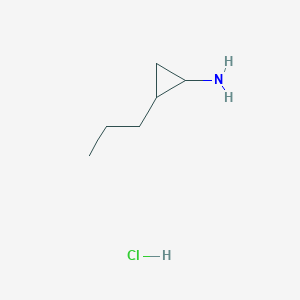![molecular formula C12H17BrN2O2 B13194675 tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13194675.png)
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring, and a bromoethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate typically involves multiple steps
Preparation of Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the desired substituent at the 3-position.
Introduction of Bromoethyl Group: The intermediate product is then reacted with bromoethane under basic conditions to introduce the bromoethyl group.
Formation of Carbamate: Finally, the tert-butyl carbamate is formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the bromoethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyridine derivatives or dehalogenated products.
科学的研究の応用
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(2-bromoethyl)carbamate: A closely related compound with a bromoethyl group but lacking the pyridine ring.
tert-Butyl (4-bromophenyl)carbamate: Another related compound with a bromo-substituted aromatic ring.
Uniqueness
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is unique due to the combination of the pyridine ring and the bromoethyl group, which imparts distinct reactivity and biological activity. This combination allows for specific interactions with biological targets and versatile chemical transformations.
特性
分子式 |
C12H17BrN2O2 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC名 |
tert-butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(13)9-6-5-7-14-10(9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15,16) |
InChIキー |
ZOVKVGOIYNIQLE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


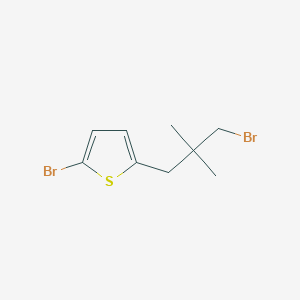

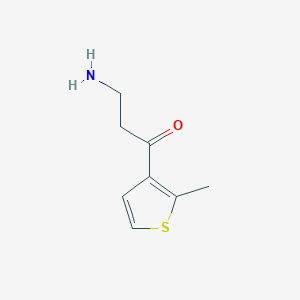
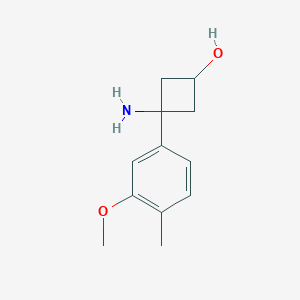

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13194617.png)
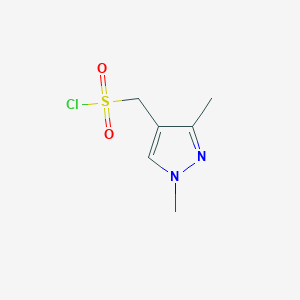
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13194623.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13194624.png)
